3-Hydroxypropyl p-Methoxybenzyl Thioether

Beschreibung

BenchChem offers high-quality 3-Hydroxypropyl p-Methoxybenzyl Thioether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxypropyl p-Methoxybenzyl Thioether including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[(4-methoxyphenyl)methylsulfanyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6,12H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKLXMNRDPVQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392674 | |

| Record name | 3-Hydroxypropyl p-Methoxybenzyl Thioether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202665-68-7 | |

| Record name | 3-Hydroxypropyl p-Methoxybenzyl Thioether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxypropyl p-Methoxybenzyl Thioether

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxypropyl p-Methoxybenzyl Thioether, a molecule of significant interest in medicinal chemistry and materials science. Thioethers are a critical class of organic compounds, recognized for their presence in numerous FDA-approved drugs and their role as versatile intermediates in organic synthesis.[1][2] This document details the compound's chemical identity, physicochemical properties, a validated synthetic pathway, and rigorous analytical characterization methods. Designed for researchers, scientists, and professionals in drug development, this guide explains the causality behind experimental choices and provides actionable protocols, grounding all claims in authoritative references.

Introduction: The Significance of Thioethers in Modern Chemistry

Thioethers, characterized by a sulfur atom bonded to two organic substituents (R-S-R'), are a cornerstone functional group in medicinal chemistry.[3] Their unique electronic properties and ability to form stable, yet metabolically susceptible, linkages make them valuable pharmacophores. They are integral to a wide array of approved therapeutics, treating conditions from infections to cardiovascular diseases.[2][4] The thioether linkage can improve pharmacokinetic profiles and bioavailability.[3] Furthermore, the sulfur atom is responsive to reactive oxygen species (ROS), a property that is being cleverly exploited in the design of advanced drug delivery systems that target oxidative stress environments characteristic of cancer cells.[5][6]

3-Hydroxypropyl p-Methoxybenzyl Thioether combines several key structural motifs: a flexible propyl chain, a terminal hydroxyl group for further functionalization, and the p-methoxybenzyl (PMB) group, a well-known protecting group in organic synthesis. This unique combination makes it a valuable building block for creating more complex molecules with potential therapeutic applications.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent research and development.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 3-((4-methoxybenzyl)thio)propan-1-ol[7]

-

Common Name: 3-Hydroxypropyl p-Methoxybenzyl Thioether[7]

-

CAS Number: 202665-68-7[7]

-

Molecular Formula: C₁₁H₁₆O₂S[7]

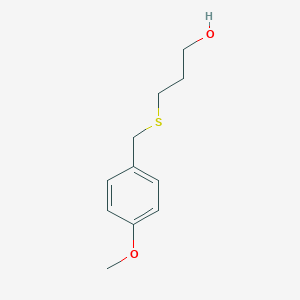

Structural Representation

The structure consists of a p-methoxybenzyl group linked via a sulfur atom to a 3-hydroxypropyl chain.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Hydroxypropyl p-Methoxybenzyl Thioether | C11H16O2S | CID 3458542 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Hydroxypropyl p-Methoxybenzyl Thioether IUPAC name and structure

Technical Guide: 3-((4-Methoxybenzyl)thio)propan-1-ol

A Comprehensive Analysis for Chemical Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 3-((4-methoxybenzyl)thio)propan-1-ol, a bifunctional thioether of significant interest in synthetic organic chemistry and medicinal chemistry. We will dissect its structural characteristics, including its formal IUPAC nomenclature, and present its key physicochemical properties. A central focus of this document is the elucidation of a robust synthetic pathway, explained through a detailed mechanistic lens and supplemented with a step-by-step experimental protocol. Furthermore, the strategic importance of the thioether and p-methoxybenzyl (PMB) moieties in the context of drug design and development will be discussed, highlighting the molecule's potential as a versatile building block and research tool. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

Nomenclature and Structural Identification

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound, commonly referred to as 3-Hydroxypropyl p-Methoxybenzyl Thioether, is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

-

IUPAC Name: 3-[(4-methoxyphenyl)methylsulfanyl]propan-1-ol[1].

-

Common Synonyms: 3-((4-Methoxybenzyl)thio)propan-1-ol, 3-Hydroxypropyl p-Methoxybenzyl Thioether[1].

Molecular Structure and Key Identifiers

The structure consists of a propanol backbone linked via a sulfur atom (thioether linkage) to a p-methoxybenzyl (PMB) group. This unique combination of a primary alcohol, a thioether, and a PMB-protected aromatic ring makes it a valuable synthetic intermediate.

| Identifier | Value | Source |

| CAS Number | 202665-68-7 | PubChem[1] |

| Molecular Formula | C₁₁H₁₆O₂S | PubChem[1] |

| Molecular Weight | 212.31 g/mol | PubChem[1] |

| InChIKey | CFKLXMNRDPVQNB-UHFFFAOYSA-N | PubChem[1] |

Structure:

(A textual representation of the chemical structure)

The Strategic Role of Thioethers in Drug Development

The thioether functional group is a privileged motif in medicinal chemistry, appearing in approximately 8.8% of all sulfur-containing drugs approved by the FDA[2][3]. Its inclusion is not incidental; it imparts specific, advantageous properties to a drug candidate.

-

Metabolic Stability and Lipophilicity: Thioethers can enhance a molecule's lipophilicity, which can be critical for membrane permeability and achieving desired pharmacokinetic profiles. They are generally stable but can be susceptible to oxidation to sulfoxides and sulfones, offering a potential metabolic pathway[4].

-

ROS-Responsiveness: The thioether linkage is responsive to reactive oxygen species (ROS), which are often upregulated in pathological environments like tumors. This property can be exploited in the design of smart drug delivery systems, where the oxidation of the thioether to a more hydrophilic sulfoxide or sulfone can trigger drug release in the target tissue[4].

-

Structural Scaffolding: Sulfur-containing functional groups are valuable scaffolds in drug design, providing specific geometries and electronic properties that can lead to potent and selective interactions with biological targets[5]. Thioether-containing compounds have been investigated as potential anti-cancer agents, among other therapeutic applications[6].

The p-methoxybenzyl (PMB) group in the target molecule also serves a critical role, primarily as a protecting group for the thiol functionality. It is stable under a variety of conditions but can be cleaved oxidatively, offering an orthogonal deprotection strategy in complex syntheses.

Synthesis and Mechanistic Pathway

The most direct and logical synthesis of 3-((4-methoxybenzyl)thio)propan-1-ol involves a nucleophilic substitution reaction (SN2) between a thiol and an alkyl halide. Specifically, this involves the reaction of 4-methoxybenzyl thiol with a 3-halopropanol, such as 3-bromo-1-propanol, under basic conditions.

Mechanistic Rationale

The core of this synthesis is the formation of a potent nucleophile, the thiolate anion.

-

Deprotonation: A base (e.g., sodium hydride, potassium carbonate) abstracts the acidic proton from the thiol group of 4-methoxybenzyl thiol, forming a highly nucleophilic thiolate anion.

-

Nucleophilic Attack: The thiolate anion then attacks the electrophilic carbon atom bearing the halogen (e.g., bromine) on the 3-halopropanol.

-

Displacement: In a concerted SN2 mechanism, the thiolate forms a new carbon-sulfur bond while simultaneously displacing the halide leaving group (e.g., bromide anion).

The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base without solvating the nucleophile, thereby maximizing the nucleophile's reactivity.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process.

Caption: Workflow for the SN2 synthesis of the target thioether.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard organic synthesis methodologies for thioether formation.

Objective: To synthesize 3-((4-methoxybenzyl)thio)propan-1-ol.

Materials:

-

4-Methoxybenzyl thiol

-

3-Bromo-1-propanol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

-

Thiol Addition: Add 4-methoxybenzyl thiol (1.0 equivalent) to the suspension via syringe. Stir the mixture for 15 minutes at room temperature. Causality Note: This step ensures the in-situ formation of the potassium thiolate nucleophile.

-

Electrophile Addition: Add 3-bromo-1-propanol (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

-

Quenching: After completion, cool the reaction to room temperature and quench by slowly adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Causality Note: The product is organic-soluble and will partition into the ethyl acetate layer, leaving inorganic salts in the aqueous layer.

-

Washing: Combine the organic layers and wash twice with water and once with brine. Causality Note: Washing removes residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure 3-((4-methoxybenzyl)thio)propan-1-ol as a colorless oil.

Conclusion

3-((4-Methoxybenzyl)thio)propan-1-ol is a compound of significant utility for researchers in organic synthesis and drug discovery. Its structure combines a versatile thioether linkage, known for its strategic role in medicinal chemistry, with a primary alcohol for further functionalization and a stable PMB-protected thiol precursor. The synthetic route via an SN2 reaction is reliable and scalable. This guide provides the foundational, technical, and practical information necessary for its synthesis and application, underscoring its value as a key building block in the development of novel chemical entities and therapeutic agents.

References

-

PubChem. 3-Hydroxypropyl p-Methoxybenzyl Thioether. National Center for Biotechnology Information. Available from: [Link]

-

Tao, W., & He, Z. (2018). Thioethers – Knowledge and References. Taylor & Francis Online. Available from: [Link]

-

Vitale, P., et al. (2022). The importance of sulfur-containing motifs in drug design and discovery. Taylor & Francis Online. Available from: [Link]

-

Kaur, H., et al. (2021). Thioethers: An Overview. PubMed. Available from: [Link]

-

Wang, W., et al. (2021). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH. Available from: [Link]

-

ResearchGate. Other drugs containing thioethers. ResearchGate GmbH. Available from: [Link]

Sources

- 1. 3-Hydroxypropyl p-Methoxybenzyl Thioether | C11H16O2S | CID 3458542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CAS Number 202665-68-7: 3-((4-Methoxybenzyl)thio)propan-1-ol

A Note to the Researcher: Comprehensive, publicly available data regarding the synthesis, specific applications, and detailed toxicological profile of 3-((4-Methoxybenzyl)thio)propan-1-ol (CAS No. 202665-68-7) is exceptionally limited. This compound is primarily available through chemical suppliers as a laboratory reagent, suggesting its use as a synthetic intermediate or a research chemical that has not been extensively studied or documented in peer-reviewed literature. This guide, therefore, synthesizes the available structural information and provides a framework for its potential properties and handling based on the constituent functional groups. Direct experimental evaluation is strongly recommended for any application.

Part 1: Core Chemical Identity and Properties

Chemical Name: 3-((4-Methoxybenzyl)thio)propan-1-ol

Synonyms: 3-Hydroxypropyl p-methoxybenzyl thioether

Molecular Formula: C₁₁H₁₆O₂S

Molecular Weight: 212.31 g/mol

Structure:

Caption: Chemical structure of 3-((4-Methoxybenzyl)thio)propan-1-ol.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₂S | - |

| Molecular Weight | 212.31 | - |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| Solubility | Expected to be soluble in organic solvents such as ethanol, methanol, and dichloromethane. | Inferred from structure |

| Stability | Stable under normal laboratory conditions. | Inferred from structure |

Part 2: Synthesis and Reactivity Insights

Plausible Synthetic Routes

Proposed Experimental Workflow:

Caption: Plausible synthetic workflow for 3-((4-Methoxybenzyl)thio)propan-1-ol.

Step-by-Step Methodology:

-

Preparation: To a solution of 3-mercaptopropan-1-ol (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (1.1 equivalents) or potassium carbonate (2.0 equivalents) portion-wise at 0 °C.

-

Reaction: Allow the mixture to stir for 30 minutes at 0 °C to form the thiolate. To this mixture, add a solution of 4-methoxybenzyl chloride (1.05 equivalents) in the same solvent dropwise.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 3-((4-Methoxybenzyl)thio)propan-1-ol.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the thiol to a disulfide.

-

Base: Deprotonates the thiol to form the more nucleophilic thiolate, which is necessary for the substitution reaction. The choice of base depends on the desired reactivity and reaction conditions.

-

Aprotic Solvent: Solubilizes the reactants and is generally unreactive towards the strong nucleophiles and bases used.

Reactivity Profile

The molecule possesses three key functional groups that will dictate its reactivity:

-

Thioether: Can be oxidized to a sulfoxide and then a sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The benzyl-sulfur bond can be cleaved under certain reductive conditions.

-

Primary Alcohol: Can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification or etherification reactions.

-

4-Methoxybenzyl Group (PMB): This group is a common protecting group for thiols in organic synthesis. It is stable to a wide range of conditions but can be removed by strong acids (e.g., trifluoroacetic acid) or oxidative cleavage.

Part 3: Potential Applications in Research and Drug Development

The structure of 3-((4-Methoxybenzyl)thio)propan-1-ol suggests its primary utility as a building block in organic synthesis .

-

Introduction of a Protected Thiol Moiety: The 4-methoxybenzyl group serves as a protecting group for the thiol. This allows for the introduction of a masked thiol into a more complex molecule. The primary alcohol provides a handle for further synthetic transformations.

-

Lead Optimization in Drug Discovery: In the context of medicinal chemistry, this molecule could be used to synthesize analogs of biologically active compounds where a flexible, sulfur-containing linker is desired. The methoxy group on the aromatic ring can also participate in hydrogen bonding or be a site for further modification.

Part 4: Hazards and Safety Precautions

Hazard Identification

| Hazard Class | Potential Effects |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available. Assumed to be harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Serious Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single and Repeated Exposure) | No data available. May cause respiratory irritation. |

Recommended Safety Protocols

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or in a chemical fume hood. If engineering controls are not sufficient, a respirator may be necessary.

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Handle under an inert atmosphere to prevent potential oxidation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

-

If Inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

As of the latest search, there are no specific peer-reviewed articles, patents, or comprehensive safety data sheets available for CAS number 202665-68-7 in major scientific databases. The information provided is based on general chemical principles and data for structurally related compounds. Researchers are advised to consult the supplier's limited safety information and to conduct a thorough risk assessment before use.

An In-depth Technical Guide to the Biological Activity of Thioether Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The thioether linkage, characterized by a sulfur atom bonded to two organic groups (R-S-R'), is a cornerstone functional group in the landscape of biologically active molecules. Its unique physicochemical properties, including its role as a stable yet reactive moiety, have positioned it as a critical pharmacophore in a vast array of therapeutic agents. This technical guide provides a comprehensive exploration of the multifaceted biological activities of thioether compounds. We will delve into their significance in medicinal chemistry, dissect their mechanisms of action across various disease models, and present field-proven insights into their application in modern drug discovery and development. This document is intended to serve as a vital resource for researchers and scientists dedicated to harnessing the therapeutic potential of this versatile class of molecules.

I. Introduction: The Thioether Moiety - A Privileged Scaffold in Medicinal Chemistry

The thioether, or sulfide, functional group is a recurring motif in numerous pharmaceuticals and natural products, underscoring its importance in molecular design and biological function.[1][2] Unlike its oxygen analog, the ether, the thioether possesses distinct electronic and steric properties that contribute to its diverse biological roles. The sulfur atom's larger atomic radius, lower electronegativity, and ability to exist in multiple oxidation states (sulfide, sulfoxide, sulfone) provide a rich chemical space for interaction with biological targets.[3][[“]]

Historically, the development of sulfur-containing therapeutics has been instrumental in the evolution of the pharmaceutical industry.[1] From the early sulfonamides to modern targeted therapies, the incorporation of sulfur, often in the form of a thioether, has led to significant advancements in treating a wide range of diseases.[1] The prevalence of thioether-containing drugs approved by the FDA is a testament to their therapeutic value and favorable pharmacological profiles.[5]

This guide will systematically explore the prominent biological activities of thioether compounds, including their anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme-inhibiting properties. We will examine the underlying mechanisms of action and provide practical insights into the experimental methodologies used to evaluate these activities.

II. Anticancer Activity: A Dominant Therapeutic Arena

The quest for novel and effective anticancer agents has led to extensive investigation into thioether-containing molecules.[6][7][8] Research has consistently demonstrated the potent cytotoxic effects of this class of compounds against various cancer cell lines, with some studies indicating that the thioether functionality is indispensable for their activity.[7]

A. Mechanisms of Action in Oncology

The anticancer effects of thioether compounds are often multifactorial, involving the modulation of several key cellular pathways. A primary mechanism is the induction of apoptosis , or programmed cell death. For instance, certain etodolac-thioether derivatives have been shown to activate caspase-3, -8, and -9, key executioner and initiator caspases in the apoptotic cascade.[9]

Another significant mechanism is the inhibition of critical enzymes involved in cancer cell proliferation and survival. Thioether-containing compounds have been identified as potent inhibitors of:

-

Methionine Aminopeptidase (MetAP2): This enzyme is crucial for the post-translational processing of proteins and is a validated target in angiogenesis and cancer.[9]

-

Fatty Acid Synthase (FAS): Overexpressed in many cancer types, FAS is involved in the synthesis of fatty acids required for membrane formation in rapidly dividing cells.[10][11] Thioethers, such as diallyl trisulfide (DATS) found in garlic, have been shown to inactivate FAS by interacting with essential sulfhydryl groups in the enzyme's catalytic domains.[10][11]

B. Thioether-Containing Compounds in Cancer Therapy

The versatility of the thioether linkage allows for its incorporation into a wide range of molecular scaffolds, including heterocyclic compounds, which are emerging as a promising class of anticancer agents.[6][8]

Case Study: Etodolac-Thioether Derivatives

A study on etodolac-thioether derivatives revealed their potent cytotoxic activity against various cancer cell lines, including prostate (PC3), ovarian (SKOV3), and liver (HEPG2) cancer cells.[9] Notably, several compounds exhibited high potency with IC50 values in the low micromolar range while showing no cytotoxicity towards normal VERO cells, indicating a favorable therapeutic index.[9]

| Compound | Target Cell Line | IC50 (µM) |

| 5k | PC3 | 8.18 |

| 5s | PC3 | 3.10 |

| 5v | PC3 | 4.00 |

| 5d | SKOV3 | 7.22 |

| 5h | SKOV3 | 5.10 |

| Table 1: In vitro anticancer activity of selected etodolac-thioether derivatives.[9] |

C. Experimental Protocol: Assessing Apoptosis Induction

A standard method to evaluate the pro-apoptotic activity of thioether compounds is through the quantification of caspase activation.

Protocol: Caspase-Glo® 3/7, 8, and 9 Assays

-

Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the thioether compound for predetermined time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).

-

Lysis and Caspase Activation: Add the Caspase-Glo® reagent to each well, which contains a luminogenic caspase substrate. The reagent lyses the cells and allows the activated caspases to cleave the substrate, generating a luminescent signal.

-

Signal Measurement: Incubate the plate at room temperature for 1-2 hours and measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase activity.

III. Antimicrobial and Antiviral Frontiers

Thioether compounds have demonstrated significant potential in combating infectious diseases caused by bacteria and viruses, including drug-resistant strains.[12][13][14]

A. Antibacterial Activity and Mechanisms

Thioether derivatives, particularly those incorporating heterocyclic scaffolds like 1,3,4-oxadiazoles, have shown potent antibacterial activity.[12]

Mechanisms of Antibacterial Action:

-

Disruption of Virulence Pathways: Certain 1,3,4-oxadiazole thioethers interfere with bacterial virulence by disrupting pathways such as the two-component regulation system, flagellar assembly, and quorum sensing.[12]

-

Targeting Key Proteins: These compounds have been shown to target essential proteins like the translational regulator (CsrA) and virulence regulators.[12]

-

Membrane Permeabilization: Thiophene derivatives can increase the permeability of bacterial membranes, leading to cell death.[15]

Experimental Workflow: Assessing Antibacterial Mechanism

The following workflow can be employed to elucidate the antibacterial mechanism of a novel thioether compound.

Oxidation-responsive drug delivery system utilizing thioether-containing micelles.

VI. Conclusion and Future Perspectives

Thioether compounds represent a remarkably versatile and biologically significant class of molecules. Their widespread presence in approved drugs and natural products is a clear indication of their therapeutic value. The diverse range of biological activities, from potent anticancer effects to broad-spectrum antimicrobial and anti-inflammatory properties, ensures that thioethers will remain a central focus of research in medicinal chemistry and drug discovery.

Future research will likely focus on the development of novel synthetic methodologies for creating more complex and diverse thioether libraries. [16][17][18]Furthermore, a deeper understanding of the specific molecular targets and pathways modulated by thioether compounds will pave the way for the design of more selective and potent therapeutic agents. The continued exploration of thioethers in innovative applications, such as stimuli-responsive drug delivery systems, holds immense promise for addressing unmet medical needs. As our understanding of the intricate roles of sulfur in biology expands, so too will the opportunities to leverage the unique properties of the thioether linkage for the betterment of human health.

References

-

Thioethers: An Overview. PubMed. [Link]

-

Recent Developments in Anticancer Activity of Compounds Containing the Thioether Group | Request PDF. ResearchGate. [Link]

-

(PDF) Thioethers: An Overview. ResearchGate. [Link]

-

Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. Taylor & Francis Online. [Link]

-

Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. PubMed. [Link]

-

Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. Taylor & Francis Online. [Link]

-

(PDF) Synthesis, anticancer activity, and molecular modeling of etodolac-thioether derivatives as potent methionine aminopeptidase (type II) inhibitors. ResearchGate. [Link]

-

Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PubMed Central. [Link]

-

Examples of biologically important thioethers. ResearchGate. [Link]

-

Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives. PubMed. [Link]

-

New Hybrid Compounds Combining Fragments of Usnic Acid and Thioether Are Inhibitors of Human Enzymes TDP1, TDP2 and PARP1. MDPI. [Link]

-

Thioethers – Knowledge and References. Taylor & Francis. [Link]

-

Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Recent Advances in the Synthesis of Thioether | Request PDF. ResearchGate. [Link]

-

Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PubMed Central. [Link]

-

Other drugs containing thioethers | Download Scientific Diagram. ResearchGate. [Link]

-

Direct synthesis of thio ethers from thiols and alcohols. The Journal of Organic Chemistry. [Link]

-

Synthesis and antiviral activities of spacer-linked 1-thioglucuronide analogues of glycyrrhizin. PubMed Central. [Link]

-

Synthetic Inhibitors of Snake Venom Enzymes: Thioesters Derived from 2-Sulfenyl Ethylacetate. PubMed Central. [Link]

-

Thiol-based chemical probes exhibit antiviral activity against SARS-CoV-2 via allosteric disulfide disruption in the spike glycoprotein. PNAS. [Link]

-

Thiol-based chemical probes exhibit antiviral activity against SARS-CoV-2 via allosteric disulfide disruption in the spike glycoprotein. PNAS. [Link]

-

Synthesis and Antiviral Activity of 2'-Deoxy-4'-thio Purine Nucleosides. ACS Publications. [Link]

-

The importance of sulfur-containing motifs in drug design and discovery. Consensus. [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central. [Link]

-

Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19. PubMed Central. [Link]

-

Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. ACS Publications. [Link]

-

Synthesis and Antibacterial Activity of Thymyl Ethers. MDPI. [Link]

-

Representative thioether‐containing drugs and bioactive compounds. ResearchGate. [Link]

-

Thiols And Thioethers. Master Organic Chemistry. [Link]

-

Biological Chemistry of Naturally Occurring Thiols of Microbial and Marine Origin. Journal of Natural Products. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

-

Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed Central. [Link]

-

Synthesis, Reactions, and Anti-inflammatory Activity of Heterocyclic Systems Fused to a Thiophene Moiety Using Citrazinic Acid As Synthon. Semantic Scholar. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

-

Medicinal Thiols: Current Status and New Perspectives. PubMed Central. [Link]

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. PubMed Central. [Link]

-

Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation. ACS Medicinal Chemistry Letters. [Link]

-

Recent Progress in Developing Thioether-Containing Ligands for Catalysis Applications. Thieme Connect. [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. consensus.app [consensus.app]

- 5. researchgate.net [researchgate.net]

- 6. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antiviral activities of spacer-linked 1-thioglucuronide analogues of glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 16. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

The p-Methoxybenzyl Group: A Strategic Asset in Thioether Stability for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of complex organic synthesis, particularly in the realms of peptide chemistry and drug development, the judicious selection of protecting groups is a critical determinant of success. The p-methoxybenzyl (PMB) group has emerged as a versatile and highly strategic tool for the protection of thiol functionalities, offering a unique balance of stability and selective lability. This technical guide provides a comprehensive exploration of the role of the PMB group in modulating thioether stability, detailing the underlying chemical principles, providing field-proven experimental protocols, and offering a comparative analysis against other common thiol protecting groups. Through an in-depth examination of its properties and applications, this guide aims to equip researchers with the expert knowledge required to effectively leverage the PMB group in their synthetic endeavors.

Introduction: The Critical Role of Thiol Protection in Modern Synthesis

The thiol group of cysteine residues and other sulfur-containing molecules is a nexus of reactivity, prone to oxidation to disulfides and susceptible to a variety of nucleophilic and electrophilic reactions.[1][2] Uncontrolled, this reactivity can lead to a cascade of undesired side products, severely compromising the yield and purity of the target molecule. Consequently, the temporary masking of thiols with a protecting group is an indispensable strategy in multi-step synthesis.

An ideal thiol protecting group should exhibit:

-

Robustness: Stability to a wide range of reaction conditions encountered during synthesis.

-

Selective Cleavage: Removability under specific and mild conditions that do not affect other functional groups or protecting groups within the molecule (orthogonality).[3]

-

High-Yielding Introduction and Removal: Efficient installation and cleavage to maximize overall synthetic efficiency.

The p-methoxybenzyl (PMB) group has garnered significant attention for its ability to meet these criteria, offering a distinct advantage in many synthetic contexts.

The p-Methoxybenzyl (PMB) Group: A Unique Profile of Stability and Reactivity

The PMB group is a substituted benzyl ether that imparts a unique set of properties to the thioether linkage it forms. The key to its utility lies in the electronic influence of the para-methoxy substituent.

The Inductive and Mesomeric Effects of the Methoxy Group

The methoxy group at the para position of the benzyl ring exerts a strong positive mesomeric (+M) effect and a weaker negative inductive (-I) effect. The dominant +M effect enriches the benzene ring with electron density, which in turn stabilizes the benzylic carbocation that forms during acid-catalyzed or oxidative cleavage. This stabilization is the cornerstone of the PMB group's unique reactivity profile.[3][4]

Enhanced Acid Lability Compared to Unsubstituted Benzyl Ethers

While benzyl ethers are generally stable to acidic conditions, the electron-donating nature of the p-methoxy group renders PMB ethers, including PMB thioethers, more susceptible to acid-catalyzed cleavage.[5] This allows for selective deprotection in the presence of other acid-labile groups, such as tert-butyl ethers or Boc-protected amines, by careful tuning of the acidic conditions.

Facile Oxidative Cleavage: The Hallmark of the PMB Group

A defining characteristic of the PMB group is its susceptibility to oxidative cleavage under mild conditions, most notably with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3][6][7] This provides a powerful orthogonal deprotection strategy, as many other common protecting groups are stable to DDQ. The electron-rich nature of the p-methoxybenzyl moiety facilitates the formation of a charge-transfer complex with DDQ, initiating the cleavage process.[4]

Experimental Protocols: A Practical Guide to S-PMB Chemistry

The successful implementation of S-PMB protection relies on robust and reproducible experimental procedures. This section provides detailed, step-by-step methodologies for the introduction and cleavage of the PMB group on thiol-containing molecules, with a focus on the preparation of Fmoc-Cys(PMB)-OH for solid-phase peptide synthesis (SPPS).

Synthesis of S-p-Methoxybenzyl-L-Cysteine

The introduction of the PMB group onto the thiol side chain of cysteine is typically achieved via a Williamson ether synthesis.

Caption: Synthesis of S-p-Methoxybenzyl-L-Cysteine.

Protocol:

-

Dissolution: Dissolve L-cysteine in an aqueous solution of sodium hydroxide.

-

Addition of PMB-Cl: To the stirred solution, add a solution of p-methoxybenzyl chloride in a water-miscible solvent like THF dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Acidification: Carefully acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield S-p-methoxybenzyl-L-cysteine.

Synthesis of Fmoc-Cys(PMB)-OH

For application in Fmoc-based SPPS, the N-terminus of S-p-methoxybenzyl-L-cysteine must be protected with the Fmoc group.

Protocol:

-

Suspension: Suspend S-p-methoxybenzyl-L-cysteine in a mixture of dioxane and water.

-

Basification: Add a base such as sodium bicarbonate to the suspension.

-

Fmoc-OSu Addition: Add a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dioxane dropwise to the stirred mixture.

-

Reaction: Allow the reaction to proceed at room temperature overnight.

-

Work-up: Acidify the reaction mixture with HCl and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield Fmoc-Cys(PMB)-OH.[8]

Oxidative Deprotection of S-PMB Thioethers using DDQ

The cleavage of the S-PMB group is efficiently achieved using DDQ in a biphasic solvent system.

Caption: Oxidative Deprotection of S-PMB Thioethers.

Protocol:

-

Dissolution: Dissolve the S-PMB protected substrate in a mixture of dichloromethane (DCM) and water (typically in a ratio of 10:1 to 20:1).[3]

-

DDQ Addition: To the stirred solution at room temperature, add DDQ (typically 1.1-1.5 equivalents) in one portion.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is usually complete within 1-2 hours.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[3]

Comparative Stability and Orthogonality

The strategic advantage of the S-PMB group lies in its distinct stability profile compared to other commonly used thiol protecting groups.

Stability Data of Common Thiol Protecting Groups

The following table summarizes the stability of various thiol protecting groups under different deprotection conditions.

| Protecting Group | Abbreviation | Stable to Mild Acid (e.g., 1% TFA) | Stable to Strong Acid (e.g., neat TFA) | Stable to Base (e.g., Piperidine) | Cleavage Conditions |

| p-Methoxybenzyl | PMB/Mob | Yes | Labile | Yes | DDQ, CAN, Strong Acid (TFA, HF) [5] |

| Trityl | Trt | Labile | Labile | Yes | Mild Acid (e.g., 1-5% TFA in DCM) |

| Acetamidomethyl | Acm | Yes | Yes | Yes | Hg(II), I₂, Ag(I) salts |

| tert-Butyl | t-Bu | Yes | Yes | Yes | Hg(II), Strong Acid (HF) |

| tert-Butylsulfenyl | StBu | Yes | Yes | Yes | Reducing agents (e.g., thiols, phosphines) |

Data compiled from various sources, including[9]. Stability is context-dependent and can be influenced by the specific substrate and reaction conditions.

Orthogonal Deprotection Strategies

The unique cleavage conditions of the S-PMB group allow for its use in orthogonal protection schemes, enabling the selective deprotection of multiple functional groups within the same molecule.

Caption: Orthogonal deprotection of S-Trt and S-PMB.

In this strategy, the highly acid-labile Trityl group can be selectively removed with dilute TFA, leaving the S-PMB group intact. Subsequent treatment with DDQ then cleaves the S-PMB group. This approach is particularly valuable for the regioselective formation of disulfide bonds in peptides containing multiple cysteine residues.

Applications in Drug Development and Peptide Synthesis

The unique properties of the S-PMB group have led to its widespread adoption in various areas of chemical synthesis, most notably in solid-phase peptide synthesis (SPPS) and the development of complex drug molecules.

Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based SPPS, the S-PMB group is stable to the basic conditions (piperidine in DMF) used for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[10] This stability, coupled with its orthogonal cleavage options, makes Fmoc-Cys(PMB)-OH a valuable building block for the synthesis of complex peptides.

Case Study: Synthesis of a Multi-Cysteine Peptide

In the synthesis of a peptide containing three cysteine residues, two can be protected with an acid-labile group like Trityl, and one with the S-PMB group. After assembly of the peptide on the solid support, the Trityl groups can be selectively removed, and the first disulfide bond can be formed on-resin. Subsequently, the peptide is cleaved from the resin, and the S-PMB group is removed oxidatively to allow for the formation of the second disulfide bond in solution. This strategy provides precise control over disulfide bond connectivity, which is often crucial for the biological activity of the peptide.

Synthesis of Complex Natural Products and Drug Candidates

The mild cleavage conditions of the S-PMB group make it an attractive choice for the synthesis of complex molecules that are sensitive to harsh reagents. The ability to deprotect the thiol under oxidative conditions avoids the use of strong acids or heavy metals, which can be detrimental to other functional groups present in the molecule.

Conclusion and Future Outlook

The p-methoxybenzyl group has firmly established itself as a cornerstone of modern thiol protection strategies. Its unique combination of stability to a broad range of synthetic conditions and its susceptibility to selective cleavage under both acidic and oxidative conditions provides chemists with a powerful tool for the construction of complex molecules. The ability to employ the S-PMB group in orthogonal protection schemes has been particularly impactful in the field of peptide synthesis, enabling the precise and regioselective formation of multiple disulfide bonds.

As the demand for increasingly complex and sophisticated synthetic targets in drug discovery and materials science continues to grow, the strategic application of versatile protecting groups like PMB will undoubtedly play an even more critical role. Future research in this area may focus on the development of new PMB analogues with even finer-tuned lability, as well as the discovery of novel, milder, and more selective cleavage reagents. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently and effectively utilize the p-methoxybenzyl group to navigate the challenges of modern organic synthesis.

References

- A Comparative Guide to the Stability of Cysteine S-Protecting Groups. BenchChem. [URL: provided by grounding tool]

- PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [URL: provided by grounding tool]

- p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. [URL: provided by grounding tool]

- Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ.

- DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Publishing. [URL: provided by grounding tool]

- Deprotection of PMB for hydroxy functionality by DDQ.

- Supporting Information - Digital CSIC. [URL: provided by grounding tool]

- Application Notes and Protocols for Fmoc-Cys(tert-butoxycarnylpropyl)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem. [URL: provided by grounding tool]

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich. [URL: provided by grounding tool]

- troubleshooting incomplete deprotection of the acetylthio group. BenchChem. [URL: provided by grounding tool]

- Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA – Chemistry and Biochemistry. [URL: provided by grounding tool]

- 5.1 Introduction 5.2 Thioether Derivatives. [URL: provided by grounding tool]

- Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. [URL: provided by grounding tool]

- dot | Graphviz. [URL: provided by grounding tool]

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [URL: provided by grounding tool]

- Technical Support Center: Prevention of Thiol Group Oxidation During Synthesis. BenchChem. [URL: provided by grounding tool]

- Synthesis and Molecular Modeling of Cysteine- Polyalanine Peptides. Scholarly Commons. [URL: provided by grounding tool]

- Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. [URL: provided by grounding tool]

- Aminovinyl Cysteine Containing Peptides: A Unique Motif That Imparts Key Biological Activity. PMC - PubMed Central - NIH. [URL: provided by grounding tool]

- Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. NIH. [URL: provided by grounding tool]

- How does a script optimally layout a pure hierarchical graphviz/dot graph? - Stack Overflow. [URL: provided by grounding tool]

- Quantifying changes in the thiol redox proteome upon oxidative stress in vivo. [URL: provided by grounding tool]

- Efficient synthesis of cysteine-rich cyclic peptides through intramolecular native chemical ligation of N-Hnb-Cys peptide crypto-thioesters. Organic & Biomolecular Chemistry (RSC Publishing). [URL: provided by grounding tool]

- Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis | The Journal of Organic Chemistry. ACS Publications. [URL: provided by grounding tool]

- User Guide — graphviz 0.22.

- pydot/pydot: Python interface to Graphviz's Dot language. GitHub. [URL: provided by grounding tool]

- Graphviz and dot: Generating Diagrams with Code. YouTube. [URL: provided by grounding tool]

- Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase... PubMed. [URL: provided by grounding tool]

- The role of thiols in antioxidant systems. PMC - PubMed Central - NIH. [URL: provided by grounding tool]

- The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central - NIH. [URL: provided by grounding tool]

Sources

- 1. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. researchgate.net [researchgate.net]

- 6. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

Solubility and stability of 3-Hydroxypropyl p-Methoxybenzyl Thioether in common solvents

An In-Depth Technical Guide to the Solubility and Stability of 3-Hydroxypropyl p-Methoxybenzyl Thioether

Abstract

This technical guide provides a comprehensive examination of the solubility and stability characteristics of 3-Hydroxypropyl p-Methoxybenzyl Thioether (CAS No. 202665-68-7).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles governing the molecule's behavior in various solvents and under common stress conditions. It further details robust, field-proven experimental protocols for the empirical determination of these properties. The methodologies described herein are designed to be self-validating, incorporating controls and leveraging standard analytical techniques like High-Performance Liquid Chromatography (HPLC) to ensure data integrity. By explaining the causality behind experimental choices, this guide aims to equip scientists with the necessary knowledge to handle, formulate, and develop this compound with confidence.

Introduction: Understanding the Molecule

3-Hydroxypropyl p-Methoxybenzyl Thioether is a bifunctional organic molecule featuring a thioether linkage, a terminal primary alcohol, and a p-methoxyphenyl group.[1] Its molecular structure (Figure 1) bestows upon it a unique combination of polarity, hydrogen bonding capabilities, and aromatic character, which collectively dictate its physicochemical properties.

-

Molecular Weight: 212.31 g/mol [1]

-

Key Functional Groups:

-

Thioether (-S-): A polarizable sulfur atom that can act as a weak hydrogen bond acceptor. It is also susceptible to oxidation.[4][5]

-

Hydroxyl (-OH): A polar group capable of acting as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents.

-

p-Methoxybenzyl Group: A largely nonpolar aromatic ring with an ether linkage, contributing to van der Waals interactions and potential solubility in less polar environments.

-

A thorough understanding of its solubility and stability is a prerequisite for any successful application, from preclinical research to formulation and manufacturing.[6] This guide provides the foundational knowledge and practical methodologies to achieve this.

Figure 1: Chemical Structure of 3-Hydroxypropyl p-Methoxybenzyl Thioether. Source: PubChem CID 3458542.[1]

Solubility Profile: A Theoretical and Practical Approach

The solubility of a compound is governed by the principle of "like dissolves like," where the intermolecular forces between the solute and solvent determine the extent of dissolution.[4] The dual polar/nonpolar nature of 3-Hydroxypropyl p-Methoxybenzyl Thioether suggests a nuanced solubility profile.

Theoretical Solubility Prediction

Based on its structure, we can predict its relative solubility:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxyl group is expected to form strong hydrogen bonds with these solvents, promoting solubility. However, the nonpolar p-methoxybenzyl group may limit high solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the compound's hydroxyl group. The overall polarity of these solvents should also effectively solvate the rest of the molecule, leading to good solubility.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the presence of the polar hydroxyl and thioether groups, which cannot form favorable interactions with nonpolar solvent molecules.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of a compound. The objective is to create a saturated solution and measure the concentration of the dissolved solute.

Rationale: This method ensures that true thermodynamic equilibrium is reached, providing an accurate measure of the compound's intrinsic solubility at a given temperature. Using HPLC for quantification provides high specificity and sensitivity.

Materials:

-

3-Hydroxypropyl p-Methoxybenzyl Thioether

-

Selected solvents (e.g., Water, pH 7.4 Buffer, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (ensure compatibility with solvents)

-

Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of 3-Hydroxypropyl p-Methoxybenzyl Thioether to a vial (e.g., 10-20 mg). The key is to have undissolved solid present at the end of the experiment.

-

Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

-

Equilibration: Cap the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours. This duration is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Centrifugation at a low speed can be used to expedite this process.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is crucial to avoid artificially high results.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or µg/mL.

Data Presentation: Solubility Summary

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

| Solvent Category | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Protic | Water | Low to Moderate | [Experimental Value] |

| Methanol | High | [Experimental Value] | |

| Ethanol | High | [Experimental Value] | |

| Polar Aprotic | Acetonitrile (ACN) | High | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | Very High | [Experimental Value] | |

| Nonpolar | Dichloromethane (DCM) | Moderate | [Experimental Value] |

| Hexane | Low | [Experimental Value] |

Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance.[8][9] It helps identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10] For 3-Hydroxypropyl p-Methoxybenzyl Thioether, the primary anticipated degradation pathway is the oxidation of the thioether to a sulfoxide and subsequently to a sulfone.[5]

Experimental Protocol: Forced Degradation

This protocol outlines a systematic approach to stress testing, subjecting the compound to hydrolytic, oxidative, thermal, and photolytic conditions as recommended by ICH guidelines.[6][11] The goal is to achieve 2-20% degradation to ensure that degradation products are detectable without excessively breaking down the main compound.[11]

Materials:

-

3-Hydroxypropyl p-Methoxybenzyl Thioether

-

Solvents for dissolution (e.g., Acetonitrile/Water mixture)

-

Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)[11]

-

Validated stability-indicating HPLC method (capable of separating degradants from the parent peak)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent mixture (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

-

Control Sample: Dilute the stock solution to the target concentration (e.g., 0.1 mg/mL). Analyze immediately (T=0) and store protected from light at 4 °C. This sample serves as the baseline.

-

Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at an elevated temperature (e.g., 60 °C) for a set period (e.g., 24-48 hours). At designated time points, withdraw a sample, neutralize it with an equivalent amount of NaOH, dilute, and analyze by HPLC.

-

Basic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at room temperature. Causality Note: Basic conditions often cause faster degradation than acidic ones, so starting at room temperature is prudent. At time points, withdraw a sample, neutralize with HCl, dilute, and analyze.

-

Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ to achieve a final concentration of 3%. Store at room temperature and analyze at various time points. Causality Note: The thioether moiety is particularly susceptible to oxidation, making this a critical stress condition.

-

Thermal Degradation: Store a sample of the stock solution in a temperature-controlled oven (e.g., 80 °C). Analyze at various time points. A solid-state sample should also be stressed in parallel.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil and stored under the same conditions. Analyze both samples post-exposure.

Visualization: Forced Degradation Workflow

The following diagram illustrates the logical flow of the forced degradation study.

A logical workflow for conducting forced degradation studies.

Data Presentation: Stability Summary

Results should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation of Parent | No. of Degradation Products |

| Control | None | 48h | 4°C | [<1%] | ** |

| Acidic Hydrolysis | 0.1 M HCl | 48h | 60°C | [Experimental Value] | [Experimental Value] |

| Basic Hydrolysis | 0.1 M NaOH | 24h | RT | [Experimental Value] | [Experimental Value] |

| Oxidation | 3% H₂O₂ | 8h | RT | [Experimental Value] | [Experimental Value] |

| Thermal | Heat | 48h | 80°C | [Experimental Value] | [Experimental Value] |

| Photolytic | ICH Q1B Standard | - | RT | [Experimental Value] | [Experimental Value] |

Conclusion

This guide has detailed the essential theoretical considerations and practical experimental designs for characterizing the solubility and stability of 3-Hydroxypropyl p-Methoxybenzyl Thioether. The provided protocols for equilibrium solubility and forced degradation are robust, grounded in established scientific principles, and aligned with pharmaceutical industry standards. Executing these studies will generate critical data to inform formulation development, define appropriate storage and handling conditions, and ensure the overall quality and reliability of this compound in research and development settings.

References

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton. Retrieved January 20, 2026, from [Link]

-

Sharma, G., & Dudhe, R. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved January 20, 2026, from [Link]

-

Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Outsourcing. Retrieved January 20, 2026, from [Link]

-

Forced Degradation Studies. (n.d.). Protheragen Lab. Retrieved January 20, 2026, from [Link]

-

Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]

-

Wang, Y., et al. (2007). Stability of thioester intermediates in ubiquitin-like modifications. Protein Science, 16(9), 1939-1947. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 3-Hydroxypropyl p-Methoxybenzyl Thioether. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Zhang, J., et al. (2015). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. Chemistry of Materials, 27(19), 6591–6594. Retrieved January 20, 2026, from [Link]

-

Burlakoti, R. R., et al. (2013). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Biochemistry, 52(44), 7795–7804. Retrieved January 20, 2026, from [Link]

-

Stable thioesters in biological millieu? (2023). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

-

Eger, E. I., et al. (1997). Characterization of Thioether Compounds Formed From Alkaline Degradation Products of Enflurane. Anesthesia & Analgesia, 84(2), 399-406. Retrieved January 20, 2026, from [Link]

-

3-Hydroxypropyl p-Methoxybenzyl Thioether. (n.d.). HuiCheng Sinopharm. Retrieved January 20, 2026, from [Link]

-

Ashenhurst, J. (2015). Thiols and Thioethers. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Yuan, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4328. Retrieved January 20, 2026, from [Link]

-

Worrell, B. T., et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Polymer Chemistry, 9(33), 4332-4340. Retrieved January 20, 2026, from [Link]

-

Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. Retrieved January 20, 2026, from [Link]

Sources

- 1. 3-Hydroxypropyl p-Methoxybenzyl Thioether | C11H16O2S | CID 3458542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 202665-68-7 CAS MSDS (3-HYDROXYPROPYL P-METHOXYBENZYL THIOETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-Hydroxypropyl p-Methoxybenzyl Thioether_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]

- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 11. onyxipca.com [onyxipca.com]

A Senior Application Scientist's Guide to Quantum Chemical Computations of Benzyl Thioether Derivatives

An In-depth Technical Guide:

Executive Summary

Benzyl thioether derivatives are a cornerstone in modern medicinal chemistry, appearing in a wide array of pharmaceuticals due to their unique physicochemical and biological properties.[1][2][3] Understanding the three-dimensional structure, conformational preferences, and electronic properties of these molecules is paramount for rational drug design and development. Quantum chemical computations, particularly Density Functional Theory (DFT), offer a powerful, predictive framework to elucidate these characteristics at the atomic level. This guide provides researchers, scientists, and drug development professionals with a technical overview and practical workflows for applying these computational methods effectively. We will delve into the causality behind methodological choices, establish self-validating protocols, and ground all claims in authoritative sources, moving from theoretical foundations to actionable, step-by-step computational experiments.

The Central Role of Benzyl Thioethers in Drug Discovery

The thioether linkage (R-S-R') is a privileged functional group in drug design.[4] Unlike its oxygen analog, the ether, the sulfur atom in a thioether imparts distinct properties: it is larger, more polarizable, less basic, and possesses available d-orbitals, allowing for unique interactions with biological targets.[5][6] When one of the R-groups is a benzyl moiety, the resulting scaffold combines the flexibility of the thioether linker with the aromatic properties of the benzene ring, enabling crucial π-stacking, hydrophobic, and cation-π interactions within protein binding pockets.

Examples of pharmaceuticals incorporating the broader thioether motif include the asthma medication Montelukast and the anti-ulcer agent Ufiprazole.[2] Computational chemistry provides an indispensable lens to probe the structure-activity relationship (SAR) of these molecules. By accurately modeling their behavior, we can predict reactivity, understand conformational dynamics, and ultimately design more potent and selective therapeutic agents.

Theoretical Cornerstone: Density Functional Theory (DFT)

For molecules the size of typical benzyl thioether derivatives, Density Functional Theory (DFT) represents the optimal balance of computational accuracy and efficiency.[7][8] Instead of solving the complex many-electron wavefunction directly, DFT calculates the total electronic energy from the electron density, a simpler, three-dimensional quantity.

The accuracy of any DFT calculation hinges on two key choices:

-

The Exchange-Correlation (XC) Functional: This is the component of the calculation that approximates the complex quantum mechanical interactions between electrons.

-

The Basis Set: This is a set of mathematical functions used to build the molecular orbitals.

Making informed choices for these two components is the most critical aspect of setting up a reliable computational model, especially for sulfur-containing compounds.

The Computational Research Workflow

A robust computational study follows a logical progression from initial setup to final analysis. This workflow ensures that the results are not only accurate but also physically meaningful.

Caption: Key rotatable bonds determining benzyl thioether conformation.

A Potential Energy Surface (PES) Scan is the standard protocol for this analysis. One or two key dihedral angles (like τ1 and τ2) are systematically rotated, and the energy is calculated at each step. This maps out the energy landscape, revealing the low-energy conformers. Experimental studies on related benzyl ethers have confirmed the existence of multiple stable conformers that can be distinguished computationally. [9][10]

Electronic Properties from Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. [11]

-

HOMO: Represents the ability to donate an electron. In benzyl thioethers, the HOMO is often localized on the sulfur atom and the aromatic ring, indicating these are the likely sites of oxidation or electrophilic attack.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a proxy for chemical stability and electronic excitation energy.

Charge Distribution and Bonding

-

Molecular Electrostatic Potential (MEP): An MEP map plots the electrostatic potential onto the electron density surface. It visually identifies electron-rich (red, nucleophilic) and electron-poor (blue, electrophilic) regions of the molecule, predicting sites for intermolecular interactions. [11]* Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, atomic hybridization, and stabilizing donor-acceptor (hyperconjugative) interactions within the molecule. [11][10]For example, it can quantify the interaction between the sulfur lone pairs and antibonding orbitals in the benzyl group.

References

-

F. R. Ornellas, S. Iwata, Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets, ACS Publications, [Link]

-

GAMESS: Open Source Quantum Chemistry Software, Ames Laboratory, [Link]

-

List of quantum chemistry and solid-state physics software, Wikipedia, [Link]

-

F. R. Ornellas, S. Iwata, Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets, PubMed, [Link]

-

Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry, Q-Chem, [Link]

-

What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?, ResearchGate, [Link]

-

F. R. Ornellas, S. Iwata, Basis Set Requirements for Sulfur Compounds in Density Functional Theory, American Chemical Society, [Link]

-

Quantum Chemistry Toolbox from RDMChem, Maplesoft, [Link]

-

F. R. Ornellas, S. Iwata, Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets, ResearchGate, [Link]

-

Home | ChemCompute: Free Computational Chemistry For Undergraduates, ChemCompute, [Link]

-

Y. Yamada et al., Spectroscopic and Theoretical Studies on Conformational Stability of Benzyl Methyl Ether, PubMed, [Link]

-

Representative bioactive benzyl thioethers and thioether-derived..., ResearchGate, [Link]

-

S. Ten-no et al., Benchmarking the performance of time-dependent density functional theory methods on biochromophores, PMC - NIH, [Link]

-

M. S. Islam et al., DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, PubMed, [Link]

-

J. E. El-Asmar et al., Synthetic scope, computational chemistry and mechanism of a base induced 5-endo cyclization of benzyl alkynyl sulfides, PMC, [Link]

-

D. Seebach et al., Experimental and Theoretical Conformational Analysis of 5-Benzylimidazolidin-4-one Derivatives, Helvetica Chimica Acta, [Link]

-

A. C. Goren et al., Computational Study of a Novel Compound with Thioether-Bridge, Taylor & Francis, [Link]

-

M. R. Yaftian et al., 17O NMR parameters of some substituted benzyl ethers components: Ab initio study, ResearchGate, [Link]

-

Y. Wang et al., Benzyl thioether formation merging copper catalysis, PMC - NIH, [Link]

-

Benzyl thioethers and thioetherification reactions, ResearchGate, [Link]

-

M. A. Ali et al., Synthesis, Characterization and Density Functional Theory (DFT) Studies of S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate, Oriental Journal of Chemistry, [Link]

-

(PDF) Thioethers: An Overview, ResearchGate, [Link]

-

T. Yoshimura et al., Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors, MDPI, [Link]

-

M. A. Ali et al., Synthesis, Characterization and Density Functional Theory (DFT) Studies of S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate, ResearchGate, [Link]

-

Thiols And Thioethers, World Scientific Publishing, [Link]

-